molecular formula C12H16N2O2S B6810811 N-(3-bicyclo[3.1.0]hexanyl)-5-methylsulfonylpyridin-2-amine

N-(3-bicyclo[3.1.0]hexanyl)-5-methylsulfonylpyridin-2-amine

Cat. No.: B6810811
M. Wt: 252.33 g/mol
InChI Key: VUCWKLSDRXQBBC-UHFFFAOYSA-N
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Description

N-(3-bicyclo[3.1.0]hexanyl)-5-methylsulfonylpyridin-2-amine is a compound that features a bicyclo[3.1.0]hexane scaffold, which is a conformationally constrained bioisostere of cyclohexane. This unique structure provides the compound with distinct chemical and biological properties, making it a valuable molecule in various fields of scientific research and industrial applications.

Properties

IUPAC Name

N-(3-bicyclo[3.1.0]hexanyl)-5-methylsulfonylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-17(15,16)11-2-3-12(13-7-11)14-10-5-8-4-9(8)6-10/h2-3,7-10H,4-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCWKLSDRXQBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(C=C1)NC2CC3CC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bicyclo[3.1.0]hexanyl)-5-methylsulfonylpyridin-2-amine typically involves a (3 + 2) annulation process. This method uses cyclopropenes and aminocyclopropanes as starting materials. The reaction is catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation, resulting in good yields for a broad range of derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the efficient synthesis of both reaction partners and the use of scalable photoredox catalysis suggest that the process can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-bicyclo[3.1.0]hexanyl)-5-methylsulfonylpyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-bicyclo[3.1.0]hexanyl)-5-methylsulfonylpyridin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-bicyclo[3.1.0]hexanyl)-5-methylsulfonylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s conformationally constrained structure allows for tighter binding to target proteins, resulting in enhanced selectivity and reduced off-target effects . This property makes it a promising candidate for the development of drugs with improved efficacy and safety profiles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its conformationally constrained structure, which provides enhanced binding affinity, selectivity, and stability compared to other similar compounds. This makes it a valuable molecule for various scientific and industrial applications.

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